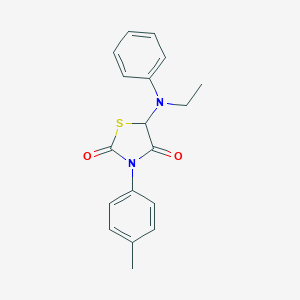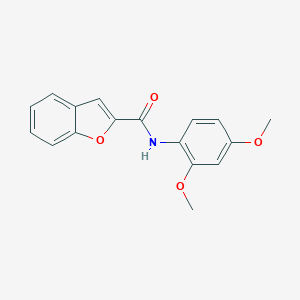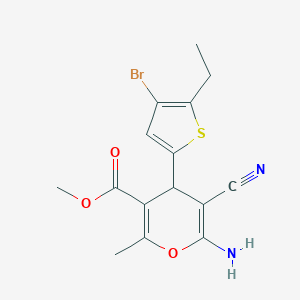![molecular formula C17H18ClNO3S2 B259043 2-(4-Chlorophenyl)-3-[(4-ethoxyphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B259043.png)
2-(4-Chlorophenyl)-3-[(4-ethoxyphenyl)sulfonyl]-1,3-thiazolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorophenyl)-3-[(4-ethoxyphenyl)sulfonyl]-1,3-thiazolidine is a chemical compound that belongs to the class of thiazolidines. It has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.
作用機序
The mechanism of action of 2-(4-Chlorophenyl)-3-[(4-ethoxyphenyl)sulfonyl]-1,3-thiazolidine is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways involved in inflammation, cancer cell proliferation, and glucose metabolism. It has also been shown to activate certain enzymes and transcription factors that regulate gene expression.
Biochemical and Physiological Effects:
2-(4-Chlorophenyl)-3-[(4-ethoxyphenyl)sulfonyl]-1,3-thiazolidine has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. It has also been shown to induce apoptosis in cancer cells by activating caspase-dependent and caspase-independent pathways. Additionally, it has been shown to improve insulin sensitivity and glucose uptake in diabetic animal models.
実験室実験の利点と制限
One of the main advantages of 2-(4-Chlorophenyl)-3-[(4-ethoxyphenyl)sulfonyl]-1,3-thiazolidine is its high potency and selectivity for its pharmacological targets. It is also relatively easy to synthesize and has good stability under physiological conditions. However, one of the main limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, its potential toxicity and side effects need to be carefully evaluated before it can be used in clinical trials.
将来の方向性
There are several potential future directions for the use of 2-(4-Chlorophenyl)-3-[(4-ethoxyphenyl)sulfonyl]-1,3-thiazolidine in scientific research. One area of interest is its potential use as a therapeutic agent for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use as an anti-cancer agent, particularly in combination with other chemotherapeutic agents. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify its potential off-target effects.
合成法
The synthesis method of 2-(4-Chlorophenyl)-3-[(4-ethoxyphenyl)sulfonyl]-1,3-thiazolidine involves the reaction of 4-chlorobenzaldehyde, 4-ethoxybenzene-1-sulfonyl chloride, and thiourea in the presence of a base such as sodium hydroxide. The reaction proceeds under reflux conditions and yields the desired product in good yield.
科学的研究の応用
2-(4-Chlorophenyl)-3-[(4-ethoxyphenyl)sulfonyl]-1,3-thiazolidine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been investigated for its potential use as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
製品名 |
2-(4-Chlorophenyl)-3-[(4-ethoxyphenyl)sulfonyl]-1,3-thiazolidine |
|---|---|
分子式 |
C17H18ClNO3S2 |
分子量 |
383.9 g/mol |
IUPAC名 |
2-(4-chlorophenyl)-3-(4-ethoxyphenyl)sulfonyl-1,3-thiazolidine |
InChI |
InChI=1S/C17H18ClNO3S2/c1-2-22-15-7-9-16(10-8-15)24(20,21)19-11-12-23-17(19)13-3-5-14(18)6-4-13/h3-10,17H,2,11-12H2,1H3 |
InChIキー |
OHDDXEKNGMJNCE-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCSC2C3=CC=C(C=C3)Cl |
正規SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCSC2C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(3,4-dimethoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B258960.png)
![N-(3,5-dimethylphenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B258961.png)
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4-cyanophenyl)acetamide](/img/structure/B258963.png)
![N-(3-cyano-4-phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)acetamide](/img/structure/B258964.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(3-methoxyphenyl)benzamide](/img/structure/B258967.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide](/img/structure/B258969.png)

![(4-tert-Butyl-phenyl)-[4-(4-fluoro-phenyl)-piperazin-1-yl]-methanone](/img/structure/B258971.png)

![4-methyl-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B258976.png)
![N-[(4-methoxynaphthalen-1-yl)methyl]aniline](/img/structure/B258980.png)


